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Compound of Interest

Compound Name: Ianthelliformisamine A TFA

CAS No.: 1643593-28-5

Cat. No.: B608035 Get Quote

Subject: Biosynthesis and Isolation of Ianthelliformisamine A (TFA Salt) Source

Organism:Suberea ianthelliformis (Order: Verongiida) Compound Class: Bromotyrosine-derived

Polyamine Alkaloid Version: 1.0 (Technical Whitepaper)

Executive Summary & Chemical Definition
Ianthelliformisamine A is a marine secondary metabolite belonging to the bromotyrosine

alkaloid class. It functions biologically as a chemical defense agent and has demonstrated

significant potential as an antibiotic enhancer and biofilm inhibitor against pathogens like

Pseudomonas aeruginosa.

Clarification on Nomenclature (The "TFA" Suffix): Researchers must distinguish between the

biological entity and the isolated product.

Ianthelliformisamine A (Biological): The native alkaloid produced by the sponge.

Ianthelliformisamine A TFA (Chemical Artifact): The trifluoroacetate salt form obtained after

Reverse-Phase HPLC purification using 0.1% Trifluoroacetic Acid (TFA) as an ion-pairing

agent. This guide addresses the biosynthesis of the native molecule and the protocol to

obtain the TFA salt.
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The molecule is a conjugate constructed from two distinct biosynthetic modules:

The "Head" Group: A 3,5-dibromo-4-methoxycinnamic acid moiety.

The "Tail" Group: A polyamine chain (typically spermine or spermidine derivative).

The Linker: A trans-acrylamide bond connecting the head and tail.

Putative Biosynthetic Pathway
Unlike terrestrial microbial pathways often clustered in contiguous genomic operons, sponge

alkaloid biosynthesis is complex, often involving symbiont-host interactions. The pathway for

Ianthelliformisamine A follows the Verongiida "Unifying Principle", involving the modification of

tyrosine followed by amine coupling.

Phase 1: The Bromotyrosine Core Assembly
The biosynthesis initiates with L-Tyrosine, utilizing the abundant bromide ions in seawater.

Bromination: A Vanadium-Dependent Bromoperoxidase (V-BPO) catalyzes the electrophilic

substitution of bromine onto the phenol ring of L-Tyrosine. This occurs at the ortho positions,

yielding 3,5-Dibromo-L-tyrosine.

Deamination & Desaturation: The amino acid side chain undergoes ammonia elimination

(likely via a Phenylalanine Ammonia Lyase-like activity or oxidative deamination) to form the

-unsaturated acid: 3,5-Dibromo-4-hydroxycinnamic acid.

O-Methylation: An O-Methyltransferase (OMT) methylates the phenolic hydroxyl group,

protecting it and increasing lipophilicity, yielding 3,5-Dibromo-4-methoxycinnamic acid.

Phase 2: Polyamine Synthesis & Ligation
Parallel to the head group formation, the polyamine tail is synthesized from ornithine or

methionine (via SAM).

Polyamine Assembly: Decarboxylation of ornithine (by ODC) yields putrescine, which is

sequentially aminopropylated (via decarboxylated SAM) to form spermidine or spermine.
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Amide Ligation (The Convergence): An ATP-dependent Amide Ligase (or a non-ribosomal

peptide synthetase-like condensation domain) couples the carboxyl group of the brominated

cinnamic acid to a primary amine of the polyamine chain.
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Figure 1: Putative biosynthetic pathway of Ianthelliformisamine A in Suberea ianthelliformis,

highlighting the convergence of the bromotyrosine and polyamine modules.

Experimental Protocols: Isolation & Verification
To study this pathway or utilize the compound, researchers must isolate it from the sponge

matrix. The following protocol ensures the recovery of the TFA salt form, which is stable and

water-soluble.

Extraction & Fractionation Workflow
Step Reagent/Condition Purpose

1. Lyophilization Freeze-dry sponge tissue
Remove water to prevent

enzymatic degradation.

2. Extraction DCM:MeOH (1:1)
Exhaustive extraction of polar

and non-polar metabolites.

3. Partitioning H₂O / n-Butanol

Desalting. Discard aqueous

layer; retain n-Butanol

(organic) layer containing

alkaloids.

4. Flash Chrom. C18 (Reverse Phase)
Crude fractionation (Gradient:

10% to 100% MeOH in H₂O).

Purification of the TFA Salt (HPLC)
The critical step defining the "TFA" form is the final purification.

Column: Phenomenex Luna C18 (5 µm, 250 x 10 mm) or equivalent.

Mobile Phase A: H₂O + 0.1% TFA (Trifluoroacetic Acid).

Mobile Phase B: Acetonitrile (MeCN) + 0.1% TFA.

Gradient: Linear gradient (e.g., 10% B to 100% B over 40 min).

Mechanism: The basic amine groups on the polyamine tail become protonated (
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) by the acidic mobile phase. The TFA anion (

) pairs with these cations, forming the stable Ianthelliformisamine A • xTFA salt.

Structural Verification (Self-Validating Metrics)
When analyzing the isolated fraction, look for these diagnostic signals to confirm identity:

Mass Spectrometry (HRESIMS):

Look for the 1:2:1 isotopic cluster characteristic of a dibrominated molecule (

and

).

Check: Does the mass shift by +2 units with 50% intensity? If yes, two bromines are

present.[1][2]

1H NMR (DMSO-d6):

Aromatic: A singlet integrating to 2H at

ppm (Symmetric protons on the brominated ring).

Olefin: Two doublets (

Hz) at

and

ppm, indicating a trans-acrylamide geometry.

Methoxy: A sharp singlet (3H) at

ppm.

Amide: Exchangeable triplet/broad signals at

ppm.
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Isolation Workflow Diagram (DOT)

Suberea ianthelliformis
(Freeze-dried)

Crude Extract
(DCM:MeOH 1:1)

Maceration n-Butanol Fraction
(Desalted)

L-L Partition RP-HPLC
(0.1% TFA / MeCN)

Purification Ianthelliformisamine A
(TFA Salt)

Fraction Collection
Validation:

1. MS (1:2:1 Isotope)
2. NMR (Trans-olefin)

Click to download full resolution via product page

Figure 2: Isolation workflow converting the biological sponge metabolite into the stable

Ianthelliformisamine A TFA salt for pharmacological use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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